3-Deazaadenosine

Vue d'ensemble

Description

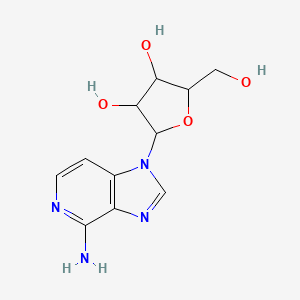

La 3-déazaadénosine est un analogue nucléosidique synthétique qui a suscité un intérêt considérable dans la recherche scientifique en raison de ses propriétés uniques et de ses applications potentielles. Sa structure est similaire à celle de l'adénosine, mais avec un atome d'azote remplacé par un atome de carbone à la position 3 du cycle purine. Cette modification confère des propriétés biochimiques distinctes à la 3-déazaadénosine, ce qui en fait un outil précieux dans divers domaines d'études .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 3-déazaadénosine implique généralement un processus en plusieurs étapes. Une méthode courante consiste à utiliser la réaction de nucléosidation silyl-Hilbert–Johnson, où la 6-amino-3-déazapurine non protégée est mise en réaction avec du 1-O-acétylribose protégé par un benzoyle. Cette réaction se déroule dans des conditions impliquant du N,O-bis(triméthylsilyl)acétamide et du trifluorométhanesulfonate de triméthylsilyle dans le toluène à des températures élevées .

Méthodes de production industrielle : La production industrielle de la 3-déazaadénosine peut suivre des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Les étapes clés comprennent la protection et la déprotection des groupes fonctionnels, la nucléosidation et des processus de purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 3-déazaadénosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle purine.

Substitution : Les réactions de substitution peuvent introduire différents substituants à différentes positions sur le cycle purine.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction du produit souhaité, mais impliquent souvent des températures et un pH contrôlés .

Produits principaux :

4. Applications de la recherche scientifique

La 3-déazaadénosine a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

La 3-déazaadénosine exerce ses effets principalement en inhibant la S-adénosylhomocystéine hydrolase, ce qui entraîne l'accumulation de S-adénosylhomocystéine. Cette inhibition perturbe les processus de méthylation, affectant l'expression génétique et les fonctions cellulaires. De plus, la 3-déazaadénosine interfère avec les voies de signalisation telles que AP-1 et NF-κB, contribuant à ses propriétés anti-inflammatoires .

Composés similaires :

Adénosine : Le nucléoside naturel avec un atome d'azote à la position 3.

3-Déazaguanosine : Un autre nucléoside déazapurine avec des propriétés similaires mais des caractéristiques d'appariement de bases différentes.

7-Déazaadénosine : Un isomère constitutionnel avec l'atome d'azote remplacé à la position 7.

Unicité : La 3-déazaadénosine est unique en raison de son inhibition spécifique de la S-adénosylhomocystéine hydrolase et de ses effets distincts sur la méthylation et l'expression génétique. Sa modification structurelle confère également des propriétés biochimiques uniques qui la différencient des autres analogues nucléosidiques .

Applications De Recherche Scientifique

Inhibition of S-Adenosylhomocysteine Hydrolase

3-Deazaadenosine is recognized as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in methylation processes. By inhibiting this enzyme, 3-DA effectively depletes S-adenosylmethionine (SAM), a critical methyl donor in biological systems.

Case Study: Anti-Inflammatory Properties

A study demonstrated that 3-DA significantly suppressed inflammatory responses in RAW264.7 macrophages and U937 cells. It reduced the secretion of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and inhibited the expression of pro-inflammatory cytokines like TNF-α and IL-6. The mechanism involved blocking AP-1 and NF-κB signaling pathways by directly inhibiting MEK1/2 and IKKα/β kinase activities .

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cell lines, including human leukemic cells. This property is attributed to its ability to block cellular methylation processes.

Case Study: Caspase Activation

Research indicated that 3-DA activates caspase-8, leading to apoptosis in U937 cells. The compound was observed to inhibit monocyte and neutrophil chemotaxis, lymphocyte-mediated tumor cell lysis, and macrophage phagocytosis, which are critical processes in immune responses .

RNA Research

In molecular biology, this compound serves as a crucial tool for studying RNA properties and functions. Its incorporation into RNA molecules allows researchers to investigate the effects of base modifications on RNA stability and dynamics.

Case Study: Impact on RNA Properties

A study exploring the effects of 3-deazapurine nucleobases, including 3-DA, revealed that these modifications decrease the thermodynamic stability of RNA base pairing significantly. Additionally, they enhance imino proton exchange rates, providing insights into ribosomal peptide bond formation and phosphodiester cleavage mechanisms in small ribozymes .

Cancer Research

This compound's role as a methylation inhibitor has implications for cancer research, particularly in understanding tumor biology and developing therapeutic strategies.

Case Study: Smooth Muscle Cell Proliferation

In studies involving vascular smooth muscle cells (VSMCs), 3-DA was shown to prevent cell proliferation and neointima formation in vivo. This suggests its potential use in therapies targeting vascular remodeling associated with cardiovascular diseases .

Antiviral Activity

The compound has also demonstrated antiviral properties, particularly against HIV. Its mechanism involves inhibiting viral replication through modulation of host cellular pathways.

Summary Table of Applications

Mécanisme D'action

3-Deazaadenosine exerts its effects primarily by inhibiting S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine. This inhibition disrupts methylation processes, affecting gene expression and cellular functions. Additionally, this compound interferes with signaling pathways such as AP-1 and NF-κB, contributing to its anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Adenosine: The natural nucleoside with a nitrogen atom at the 3-position.

3-Deazaguanosine: Another deazapurine nucleoside with similar properties but different base pairing characteristics.

7-Deazaadenosine: A constitutional isomer with the nitrogen atom replaced at the 7-position.

Uniqueness: 3-Deazaadenosine is unique due to its specific inhibition of S-adenosylhomocysteine hydrolase and its distinct effects on methylation and gene expression. Its structural modification also imparts unique biochemical properties that differentiate it from other nucleoside analogs .

Activité Biologique

3-Deazaadenosine (3-DA) is a modified nucleoside analog that exhibits significant biological activity, particularly in the context of cellular signaling, inflammation, and senescence. This article delves into the compound's mechanisms of action, its impact on various biological processes, and relevant case studies that highlight its therapeutic potential.

This compound functions primarily as an S-adenosylhomocysteine hydrolase (SAHH) inhibitor , which leads to the depletion of S-adenosylmethionine (SAM), a critical methyl donor in cellular methylation processes. By inhibiting SAHH, 3-DA alters the balance of methylation reactions, which can influence gene expression and cellular responses.

Key Findings:

- Inhibition of Inflammatory Mediators : Research indicates that 3-DA suppresses the secretion of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages. It reduces the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 in lipopolysaccharide-treated RAW264.7 cells and phorbol 12-myristate 13-acetate (PMA)-differentiated U937 cells .

- Impact on Signaling Pathways : The compound inhibits key signaling pathways such as AP-1 and NF-κB. It does this by directly blocking MEK1/2 and IKKα/β kinase activities, thereby preventing their activation and subsequent translocation into the nucleus .

Anti-Inflammatory Properties

The anti-inflammatory effects of 3-DA have been well-documented. Its ability to inhibit pro-inflammatory cytokine production positions it as a potential therapeutic agent for inflammatory diseases.

Senescence Alleviation

This compound has shown promise in alleviating cellular senescence, a state associated with aging and various age-related diseases. Studies have indicated that 3-DA treatment can enhance the proliferative capacity of senescent muscle stem cells by reversing epigenetic modifications associated with senescence .

Study on Inflammation

In a study examining the effects of 3-DA on inflammatory responses, it was found that treatment with 3-DA significantly reduced the levels of inflammatory markers in vitro. This study utilized murine macrophages to demonstrate how 3-DA modulates inflammatory signaling pathways, providing insights into its potential use in treating chronic inflammatory conditions .

Study on Cellular Senescence

A pivotal study highlighted the role of 3-DA as an S-adenosyl homocysteinase inhibitor, showing its efficacy in reducing both replicative and oncogene-induced senescence in muscle stem cells from aged mice. The treatment led to decreased levels of histone H3 lysine 36 trimethylation, suggesting a broad impact on gene expression related to aging processes .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduces NO and PGE2 secretion | Inhibits AP-1 and NF-κB signaling |

| Cytokine suppression | Decreases TNF-α, IL-1β, IL-6 expression | Blocks MEK1/2 and IKKα/β activity |

| Alleviates senescence | Enhances proliferative capacity of stem cells | Inhibits AHCY leading to altered methylation |

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZQFUNLCALWDY-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040941 | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-58-9 | |

| Record name | 3-Deazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazaadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEAZAADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037V4520IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.